BenchChemオンラインストアへようこそ!

cis-Docosa-4,7,10,13,16,19-hexaenoic acid

Prolyl endopeptidase inhibition Cognitive function Alzheimer's disease

cis-Docosa-4,7,10,13,16,19-hexaenoic acid (all-cis-DHA, cervonic acid, 22:6n-3) is a 22-carbon omega-3 polyunsaturated fatty acid possessing six cis-configured double bonds at the 4, 7, 10, 13, 16, and 19 positions. It is the most abundant long-chain n-3 PUFA in mammalian tissues, particularly enriched in neural and retinal membranes, and serves as the obligatory precursor for specialized pro-resolving mediators including D-series resolvins, protectins, and maresins.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
Cat. No. B7838674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Docosa-4,7,10,13,16,19-hexaenoic acid
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18-
InChIKeyMBMBGCFOFBJSGT-SDFXJYFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Docosa-4,7,10,13,16,19-hexaenoic Acid (All-cis-DHA) for Research and Industrial Procurement: Structural Definition and Comparator Landscape


cis-Docosa-4,7,10,13,16,19-hexaenoic acid (all-cis-DHA, cervonic acid, 22:6n-3) is a 22-carbon omega-3 polyunsaturated fatty acid possessing six cis-configured double bonds at the 4, 7, 10, 13, 16, and 19 positions [1]. It is the most abundant long-chain n-3 PUFA in mammalian tissues, particularly enriched in neural and retinal membranes, and serves as the obligatory precursor for specialized pro-resolving mediators including D-series resolvins, protectins, and maresins [1][2]. In laboratory and industrial settings, all-cis-DHA must be distinguished from its closest structural and functional analogs—eicosapentaenoic acid (EPA, 20:5n-3), docosapentaenoic acid (DPA, 22:5n-3), alpha-linolenic acid (ALA, 18:3n-3), and mono-trans DHA isomers—because these comparators exhibit measurably different biochemical potencies, metabolic fates, and tissue distributions that preclude simple interchangeability in experimental or formulated products.

Why cis-Docosa-4,7,10,13,16,19-hexaenoic Acid Cannot Be Replaced by Generic Omega-3 Alternatives in Precision Research


Although EPA, DPA, and ALA are frequently marketed together as interchangeable “omega-3” ingredients, all-cis-DHA displays quantifiably distinct enzyme inhibition profiles, receptor-mediated activities, and tissue accumulation patterns that directly impact experimental outcomes and formulation design [1][2]. Substituting DHA with EPA, for instance, would reduce prolyl endopeptidase inhibition by approximately 2.2-fold and attenuate p300-HAT inhibition by roughly 19%, while simultaneously shifting the profile of specialized pro-resolving mediator biosynthesis from D-series resolvins/protectins to E-series resolvins [3][4][5]. Furthermore, the presence of mono-trans isomers—common contaminants in thermally processed oils—alters cyclooxygenase inhibition efficacy without significantly changing the IC50, introducing uncontrolled variability in platelet aggregation assays [6]. These quantitative discrepancies demonstrate that generic omega-3 substitution is scientifically indefensible when a specific fatty acid structure is required for target engagement, metabolic conversion, or tissue-specific accumulation.

Product-Specific Quantitative Evidence Guide: cis-Docosa-4,7,10,13,16,19-hexaenoic Acid vs. Closest Analogs


DHA Inhibits Prolyl Endopeptidase (PEP) with 2.15-Fold Greater Potency than EPA

All-cis-DHA inhibits prolyl endopeptidase (PEP), an enzyme implicated in amyloid metabolism and cognitive decline, with an IC50 of 46.2 ± 1.0 μM, which is 2.15-fold more potent than the EPA IC50 of 99.4 ± 1.2 μM measured under identical assay conditions [1]. The corresponding Ki values confirm this differential: DHA Ki = 89.0 ± 2.3 μM vs. EPA Ki = 247.5 ± 2.6 μM, representing a 2.78-fold greater binding affinity for DHA [1]. Both fatty acids act as noncompetitive inhibitors.

Prolyl endopeptidase inhibition Cognitive function Alzheimer's disease

DHA Inhibits p300-Histone Acetyltransferase (p300-HAT) 19% More Potently than EPA in Cardiac Hypertrophy Models

In a direct enzyme inhibition assay, all-cis-DHA inhibited p300-histone acetyltransferase (p300-HAT) activity with an IC50 of 30.6 μM, compared to 37.8 μM for EPA, representing a 19% greater inhibitory potency for DHA [1]. Both fatty acids demonstrated allosteric inhibition of histones and competitive inhibition of acetyl-CoA. In vivo, DHA administered at 1 g/kg/day for 6 weeks significantly suppressed myocardial infarction-induced left ventricular remodeling and preserved fractional shortening to the same extent as EPA, indicating that the differential in vitro potency translates to equivalent cardioprotective efficacy at potentially lower DHA exposure.

p300-HAT inhibition Cardiac hypertrophy Heart failure

All-cis-DHA Inhibits MCF-7 Breast Cancer Cell Growth with an IC50 of 19.94 μM, but EPA from the Same Source Is 30% More Potent (IC50 14.01 μM)

Antarctic krill-derived all-cis-DHA inhibited growth of the MCF-7 human breast adenocarcinoma cell line with an IC50 of 19.94 μM, whereas EPA from the identical source exhibited a lower IC50 of 14.01 μM, indicating that EPA is approximately 30% more potent in this specific anticancer assay [1]. Notably, both krill-derived DHA and EPA were substantially more potent than commercial fish oil-derived DHA (IC50 ~75.31 μM) and EPA (IC50 ~82.11 μM), a difference attributed to the presence of E-configuration (trans) double bonds in the krill-derived material [1]. This demonstrates that not only the fatty acid identity but also the isomeric purity and source critically determine biological activity.

Anticancer Breast cancer MCF-7

All-cis-DHA Inhibits Platelet Cyclooxygenase More Completely than Its Δ19-trans Isomer at Equivalent Concentrations, Despite Similar IC50 Values

In human platelet assays, all-cis-DHA (22:6 n-3) and its Δ19-trans isomer exhibited statistically indistinguishable IC50 values for inhibition of arachidonic acid-induced platelet aggregation (5.6 μM vs. 4.3 μM, P > 0.05) [1]. However, when compared at equal concentrations or at their respective IC50s, all-cis-DHA inhibited cyclooxygenase activity more completely than the trans isomer (P < 0.05), as measured by thromboxane B2 and 12-hydroxyheptadecatrienoic acid formation [1]. This demonstrates that geometric isomerism, while not affecting the IC50, significantly alters the maximal inhibitory efficacy on downstream eicosanoid biosynthesis.

Platelet aggregation Cyclooxygenase inhibition Isomer selectivity

All-cis-DHA Accumulates in Tissues at 5- to 30-Fold Higher Levels than EPA, and Several Hundred-Fold Higher in Brain and Retina

Across human tissues, all-cis-DHA is the dominant n-3 fatty acid, exceeding EPA concentration by 5- to 30-fold in most organs [1]. In the brain and retina, this differential increases to several hundred-fold [1]. This tissue distribution pattern reflects both preferential incorporation of DHA into membrane phospholipids and limited retroconversion of DHA to EPA, establishing DHA as the quantitatively dominant long-chain n-3 PUFA in structural and signaling membranes of the central nervous system [1].

Tissue distribution Brain accumulation Retina

All-cis-DHA Is the Obligate Precursor for D-Series Resolvins, Protectins, and Maresins; EPA Does Not Produce These Mediators

All-cis-DHA serves as the exclusive biosynthetic precursor for D-series resolvins (RvD1–RvD6), protectins (including protectin D1/neuroprotectin D1), and maresins (MaR1, MaR2), a family of potent pro-resolving lipid mediators with picogram-to-nanogram potency in resolving inflammation [1][2]. In contrast, EPA is the precursor for E-series resolvins (RvE1–RvE3) but does not give rise to protectins or maresins [2]. This divergent metabolism means that experimental systems intended to study protectin- or maresin-mediated effects strictly require DHA as the substrate, and substitution with EPA will generate a qualitatively different lipid mediator profile.

Specialized pro-resolving mediators Resolvins Protectins Maresins

cis-Docosa-4,7,10,13,16,19-hexaenoic Acid: Differentiated Application Scenarios for Scientific and Industrial Procurement


Neurodegenerative Disease Research Requiring PEP Inhibition

For Alzheimer's disease and cognitive decline models where prolyl endopeptidase (PEP) inhibition is a mechanistic endpoint, all-cis-DHA provides 2.15-fold greater potency than EPA (IC50 46.2 vs. 99.4 μM) [1]. This potency differential allows researchers to use DHA at lower concentrations to achieve equivalent PEP inhibition, reducing potential nonspecific membrane effects from high fatty acid loads. The noncompetitive inhibition mechanism (Ki = 89.0 μM for DHA vs. 247.5 μM for EPA) further supports DHA as the preferred tool compound for PEP-targeted studies.

Inflammation Resolution and Specialized Pro-Resolving Mediator Biosynthesis Studies

Investigators studying the biosynthesis or function of protectins (including neuroprotectin D1) or maresins must use all-cis-DHA as the substrate, because EPA is not a precursor for these mediators [1][2]. DHA-derived protectin D1 exhibits neuroprotective activity at nanomolar concentrations, and maresins mediate macrophage-driven resolution of inflammation. Substituting EPA in these experiments would abolish the entire protectin/maresin biosynthetic axis, rendering the experimental design invalid.

Platelet Function and Cardiovascular Pharmacology Requiring Defined Geometric Isomer Purity

For platelet aggregation and eicosanoid biosynthesis assays, all-cis-DHA must be sourced with certified low trans-isomer content. While the IC50 for inhibiting arachidonic acid-induced aggregation is similar between all-cis-DHA (5.6 μM) and its Δ19-trans isomer (4.3 μM), the all-cis form achieves significantly more complete cyclooxygenase inhibition at equivalent concentrations (P < 0.05) [1]. Procurement of isomerically pure all-cis-DHA ensures maximal pharmacodynamic effect and eliminates trans-isomer contamination as a confounding variable in cardiovascular pharmacology studies.

Neuroscience and Retinal Research Demanding Physiological Membrane Incorporation

All-cis-DHA is the only n-3 PUFA that achieves the membrane concentrations required for physiological function in brain and retina, exceeding EPA by several hundred-fold in these tissues [1]. For studies of membrane fluidity, lipid raft dynamics, rhodopsin function, or synaptic vesicle recycling, DHA is irreplaceable; EPA incorporation at equivalent dietary or media supplementation levels cannot replicate DHA's membrane structural role or its effects on ion channel and receptor function.

Quote Request

Request a Quote for cis-Docosa-4,7,10,13,16,19-hexaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.